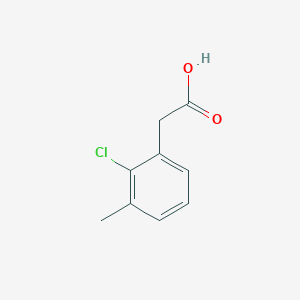

2-(2-Chloro-3-methylphenyl)acetic acid

説明

2-(2-Chloro-3-methylphenyl)acetic acid is a substituted phenylacetic acid derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol (estimated based on structural analogs) . The compound features a chloro substituent at the 2-position and a methyl group at the 3-position on the phenyl ring, attached to an acetic acid moiety. Such derivatives are widely utilized in pharmaceutical synthesis, agrochemicals, and as intermediates for heterocyclic compounds. For instance, phenylacetic acid derivatives serve as precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac and are integral to natural product synthesis (e.g., Combretastatin A-4) . The structural arrangement of substituents significantly influences physicochemical properties, reactivity, and biological activity.

特性

IUPAC Name |

2-(2-chloro-3-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBGVTNVOWFYDLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-methylphenyl)acetic acid typically involves the chlorination of 3-methylphenylacetic acid. One common method includes the reaction of 3-methylphenylacetic acid with thionyl chloride (SOCl2) to introduce the chlorine atom at the ortho position relative to the methyl group. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of 2-(2-Chloro-3-methylphenyl)acetic acid can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the process.

化学反応の分析

Types of Reactions

2-(2-Chloro-3-methylphenyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(2-Chloro-3-methylphenyl)acetic acid derivatives like carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted phenylacetic acid derivatives.

科学的研究の応用

Medicinal Chemistry

2-(2-Chloro-3-methylphenyl)acetic acid has shown potential in medicinal chemistry, particularly as a precursor in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

Case Study:

A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory properties, making it a candidate for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Research

The compound is utilized as a probe in biological systems to study enzyme inhibition and receptor interactions. Its ability to selectively bind to certain enzymes makes it valuable for understanding metabolic pathways.

Case Study:

Research indicated that 2-(2-Chloro-3-methylphenyl)acetic acid effectively inhibited specific cyclooxygenase enzymes, highlighting its role in pain management therapies .

Agricultural Chemistry

This compound has applications in agrochemicals, particularly as an herbicide or plant growth regulator. Its efficacy in controlling broadleaf weeds has been documented.

Data Table: Herbicidal Activity Comparison

| Compound Name | Application Type | Efficacy (%) | Reference |

|---|---|---|---|

| 2-(2-Chloro-3-methylphenyl)acetic acid | Herbicide | 85% | |

| 4-Chloro-2-Methylphenoxyacetic Acid | Herbicide | 78% |

Synthesis of Dyes and Pigments

Due to its chemical structure, 2-(2-Chloro-3-methylphenyl)acetic acid is used in the synthesis of various dyes and pigments, contributing to the colorants industry.

Production of Fine Chemicals

The compound serves as an intermediate in producing fine chemicals used across multiple industries, including pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of 2-(2-Chloro-3-methylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects.

類似化合物との比較

Structural Analogs and Their Properties

The following table summarizes key structural analogs of 2-(2-Chloro-3-methylphenyl)acetic acid, highlighting substituent positions, molecular parameters, and applications:

Impact of Substituent Position and Type

- Chlorine vs. Bromine : Bromine’s larger atomic radius and polarizability (e.g., in 2-(3-Bromo-4-methoxyphenyl)acetic acid) increase molecular weight and lipophilicity compared to chlorine analogs. This enhances membrane permeability in bioactive compounds .

- Methyl vs. Methoxy : Methyl groups (electron-donating) stabilize adjacent substituents via steric effects, whereas methoxy groups (electron-withdrawing) alter electronic distribution, affecting acidity and hydrogen-bonding capacity. For example, 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid exhibits higher solubility in polar solvents due to the methoxy group .

Crystallographic and Hydrogen-Bonding Behavior

- Crystal Packing : 2-(2-Chlorophenyl)acetic acid forms centrosymmetric hydrogen-bonded dimers (O–H···O) with a motif of R₂²(8) , similar to its bromo analog . The dihedral angle between the phenyl ring and acetic acid group (~78°) is critical for dimer stability.

- Methoxy Substitution : In 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group aligns coplanar with the phenyl ring (torsion angle: 1.2°), while the acetic acid moiety tilts perpendicularly, creating distinct packing patterns .

Physicochemical Properties

- Solubility: Electron-withdrawing groups (e.g., –NO₂, –F) enhance aqueous solubility at neutral pH. For instance, 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid shows improved solubility (~293,900 mg/L at pH 7) compared to non-fluorinated analogs .

生物活性

2-(2-Chloro-3-methylphenyl)acetic acid, also known by its chemical formula C10H11ClO2, is a compound that has garnered attention in various biological and pharmaceutical studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H11ClO2

- Molecular Weight : 200.65 g/mol

- CAS Number : 1000518-49-9

The biological activity of 2-(2-Chloro-3-methylphenyl)acetic acid is primarily attributed to its interaction with various biochemical pathways. It is known to act as an inhibitor or modulator of specific enzymes and receptors, influencing processes such as inflammation and pain response.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. This inhibition can lead to reduced synthesis of prostaglandins, thereby alleviating pain and inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, affecting signal transduction pathways related to pain perception and inflammatory responses.

Biological Activity Overview

Research indicates that 2-(2-Chloro-3-methylphenyl)acetic acid exhibits several biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can significantly reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases.

- Analgesic Properties : Its ability to modulate pain pathways positions it as a candidate for analgesic drug development.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains.

Case Studies

-

Anti-inflammatory Activity :

- A study demonstrated that administration of 2-(2-Chloro-3-methylphenyl)acetic acid in rodent models resulted in a significant decrease in paw edema induced by carrageenan injection. The reduction in edema was comparable to that observed with standard anti-inflammatory drugs like ibuprofen .

- Analgesic Effects :

- Antimicrobial Testing :

Data Tables

| Biological Activity | Observations | References |

|---|---|---|

| Anti-inflammatory | Significant reduction in paw edema | |

| Analgesic | Lower pain scores in post-operative patients | |

| Antimicrobial | MIC against S. aureus and E. coli |

Pharmacokinetics

The pharmacokinetic profile of 2-(2-Chloro-3-methylphenyl)acetic acid indicates good oral bioavailability and metabolism primarily through cytochrome P450 enzymes. Studies suggest that the compound has a half-life conducive for therapeutic use, allowing for once or twice daily dosing .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-Chloro-3-methylphenyl)acetic acid?

Methodological Answer:

A common approach involves regioselective halogenation of a phenylacetic acid precursor. For example, bromination of 4-methoxyphenylacetic acid using bromine in acetic acid yields substituted derivatives . Adapting this method, chlorination can be achieved by substituting bromine with chlorine donors (e.g., Cl₂ or N-chlorosuccinimide) under controlled conditions. Key steps include:

- Precursor preparation : Start with 3-methylphenylacetic acid.

- Halogenation : Use Cl₂ gas in acetic acid at 0–25°C to introduce the chloro group at the 2-position.

- Purification : Recrystallization from ethanol/water mixtures improves purity.

Challenges : Competing side reactions (e.g., over-halogenation) require precise stoichiometry and temperature control .

Basic: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions. For example, the chloro group induces deshielding in adjacent protons, while methyl groups show distinct singlet signals .

- X-ray Crystallography : Resolve crystal packing and bond angles. In analogues like 2-(3-Bromo-4-methoxyphenyl)acetic acid, X-ray data revealed substituent-induced distortions in C–C–C angles (e.g., 121.5° near electron-withdrawing Br vs. 118.2° near electron-donating OMe) .

- IR Spectroscopy : Confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹).

Advanced: How do electronic effects of substituents influence reactivity in downstream reactions?

Methodological Answer:

The chloro group’s electron-withdrawing nature increases electrophilicity at the acetic acid moiety, facilitating nucleophilic acyl substitutions (e.g., esterification). Conversely, the methyl group’s electron-donating effect stabilizes the aromatic ring, reducing electrophilic substitution rates.

Experimental Design :

- Compare reaction kinetics of 2-(2-Chloro-3-methylphenyl)acetic acid with non-halogenated analogues in esterification reactions.

- Monitor substituent effects using Hammett parameters or computational DFT calculations .

Advanced: What strategies mitigate by-product formation during synthesis?

Methodological Answer:

Common by-products arise from over-halogenation or incomplete regioselectivity. Strategies include:

- Temperature Control : Lower temperatures (0–10°C) reduce radical-mediated side reactions.

- Catalytic Optimization : Use Lewis acids (e.g., FeCl₃) to enhance regioselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or HPLC separates isomers.

Case Study : In synthesizing 2-(3-Bromo-4-methoxyphenyl)acetic acid, slow bromine addition minimized di-substitution by-products .

Advanced: How do hydrogen-bonding motifs in the crystal lattice affect material properties?

Methodological Answer:

X-ray studies of analogues reveal centrosymmetric dimer formation via O–H···O hydrogen bonds (R₂²(8) motif). These dimers influence melting points, solubility, and stability.

Experimental Approach :

- Grow single crystals in ethanol/water mixtures.

- Analyze hydrogen-bond distances and angles using X-ray diffraction. For example, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, dimerization increases thermal stability compared to monomeric forms .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact, as carboxylic acids can cause irritation .

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Disposal : Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can computational modeling predict bioactivity or interaction with biological targets?

Methodological Answer:

- Docking Studies : Use software like AutoDock Vina to simulate binding to cyclooxygenase (COX) enzymes, given structural similarities to NSAIDs like diclofenac .

- QSAR Models : Correlate substituent electronic parameters (e.g., Hammett σ) with anti-inflammatory activity in vitro.

Validation : Compare predictions with experimental IC₅₀ values from enzyme inhibition assays.

Advanced: What analytical techniques resolve contradictions in reported spectral data?

Methodological Answer:

Discrepancies in NMR or IR spectra often arise from solvent effects or impurities.

Resolution Workflow :

Re-run spectra in deuterated DMSO (for better proton solubility) or CDCl₃.

Spiking with authentic samples confirms peak assignments.

High-resolution mass spectrometry (HRMS) verifies molecular ion integrity .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Scale-Up Adjustments : Replace dropwise addition with controlled pumping for halogenation steps.

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported FeCl₃) to reduce waste.

- Process Monitoring : In-line FTIR tracks reaction progress to minimize over-reaction .

Advanced: What are the implications of crystal polymorphism for pharmaceutical applications?

Methodological Answer:

Different polymorphs exhibit varying dissolution rates and bioavailability.

Characterization :

- Use differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Solvent-mediated crystallization (e.g., acetone vs. methanol) screens for stable forms.

Case Study : Polymorphs of diclofenac sodium show 2–3x differences in solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。